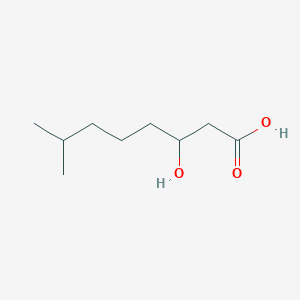

3-Hydroxy-7-methyloctanoic acid

Beschreibung

3-Hydroxy-7-methyloctanoic acid is a branched-chain β-hydroxy fatty acid with the molecular formula C₉H₁₈O₃ (IUPAC name: 3-hydroxy-7-methyloctanoic acid). It is a critical structural component in bioactive natural products, notably in the biosynthesis of cyclic lipodepsipeptides such as WAP-8294A2 (a potent anti-MRSA agent) and kahalalide D (a marine-derived cyclic peptide with cytotoxic activity) . Its (R)-enantiomer is enzymatically activated by acyl-CoA ligases (ACLs) for incorporation into these compounds, making it a key substrate in specialized metabolic pathways .

Eigenschaften

IUPAC Name |

3-hydroxy-7-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSDOFWLDXJRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enantioselective Reduction and Ester Hydrolysis

The most well-documented chemical synthesis route involves a two-step process: (1) enantioselective reduction of a β-keto ester followed by (2) hydrolysis of the resulting methyl ester.

Step 1: Corey-Bakshi-Shibata (CBS) Reduction

The synthesis begins with the enantioselective reduction of methyl 3-keto-7-methyloctanoate using the Corey-Bakshi-Shibata (CBS) reagent. Key reaction conditions include:

-

Substrate : Methyl 3-keto-7-methyloctanoate (1b).

-

Reagents : (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) and borane dimethyl sulfide complex (1.5 equiv).

-

Solvent : Tetrahydrofuran (THF) at 0°C.

This step yields (R)-methyl 3-hydroxy-7-methyloctanoate (2b) with high enantiomeric excess (87% e.e.), confirmed by chiral gas chromatography.

Step 2: Ester Hydrolysis

The methyl ester (2b) is hydrolyzed to the free acid using lithium hydroxide under aqueous conditions:

-

Reagents : LiOH (20 equiv) in MeOH/THF/H₂O (2:2:1).

-

Temperature : Room temperature.

-

Reaction Time : 3 hours.

The final product, (R)-3-hydroxy-7-methyloctanoic acid (3b), is obtained as a white solid (melting point 37–39°C) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Characterization

Post-synthesis validation employs advanced analytical techniques:

-

¹H NMR (400 MHz) : δ 0.90 (d, 6H, J = 5.1 Hz, CH₃), 1.21–1.56 (m, 7H, CH₂ and CH), 2.60 (dd, J = 16.8, 3.2 Hz, CH₂CO), 4.06 (m, 1H, CH-OH).

-

HRMS : Calculated for C₉H₁₈O₃Na⁺ [M + Na]⁺: 197.1154; Found: 195.1146.

Enzymatic Biosynthesis

Role of Acyl-CoA Ligases (ACLs)

In Lysobacter enzymogenes, 3-hydroxy-7-methyloctanoic acid is activated by acyl-CoA ligases (ACLs) for incorporation into antimicrobial lipopeptides like WAP-8294A2. Seven putative ACLs were studied, with ACL6 showing the highest specificity for (R)-3-hydroxy-7-methyloctanoic acid.

Enzyme Kinetics of ACL6

| Parameter | Value |

|---|---|

| Kₘ | 5.84 ± 1.29 μM |

| Vₘₐₓ | 4.9006 ± 0.0810 μM/min |

| kₐₐₜ | 0.3267 ± 0.0054 min⁻¹ |

| kₐₐₜ/Kₘ | 559.4 × 10⁻⁴ μM⁻¹·min⁻¹ |

ACL6’s low Kₘ and high kₐₐₜ/Kₘ ratio indicate superior efficiency compared to other ACLs (e.g., ACL1: kₐₐₜ/Kₘ = 2.3 × 10⁻⁴ μM⁻¹·min⁻¹).

In Vitro Activation Assays

Purified ACL6 catalyzes the formation of 3-hydroxy-7-methyloctanoyl-CoA via a reaction requiring ATP and CoA:

-

Substrates : (R)-3-hydroxy-7-methyloctanoic acid, ATP, CoA.

-

Detection : HPLC-MS ([M+H]⁺ = 924.93, matching theoretical mass).

Control reactions (enzyme-free or ATP-free) showed no activity, confirming ACL6’s essential role.

Comparative Analysis of Synthesis Approaches

Chemical vs. Enzymatic Methods

| Parameter | Chemical Synthesis | Enzymatic Activation |

|---|---|---|

| Yield | 99% | Dependent on enzyme kinetics |

| Enantiopurity | 87% e.e. | Substrate-dependent |

| Scalability | Suitable for bulk | Limited by enzyme stability |

| Applications | Pharmaceutical precursors | Biosynthetic pathways |

Chemical synthesis offers high yields and reproducibility, while enzymatic methods provide biocatalytic precision for specialized applications.

Challenges and Optimizations

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-7-methyloctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

Oxidation: 3-Keto-7-methyloctanoic acid.

Reduction: 3-Hydroxy-7-methyloctanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Hydroxy-7-Methyloctanoic Acid

3-Hydroxy-7-methyloctanoic acid is a fatty acid derivative characterized by a hydroxyl group at the third carbon and a methyl group at the seventh carbon of the octanoic acid chain. This unique structure contributes to its diverse applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The compound's molecular formula is with a molar mass of 174.24 g/mol.

Metabolic Pathways and Enzyme Interactions

Research indicates that 3-hydroxy-7-methyloctanoic acid plays a crucial role as a substrate in metabolic pathways, particularly in lipid metabolism. It can be activated by specific acyl-CoA ligases, which are enzymes that catalyze the formation of acyl-CoA esters from fatty acids and Coenzyme A. This activation is essential for its integration into various metabolic processes, affecting energy production and utilization in biological systems .

Antimicrobial Properties

The compound has been studied for its potential antimicrobial activity, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In combination with certain peptides, it has shown enhanced antibacterial effects, making it a candidate for developing new antibiotics . The mechanism of action involves disrupting bacterial cell wall synthesis and function, which is critical in combating infections caused by resistant strains .

Pharmaceutical Development

The incorporation of 3-hydroxy-7-methyloctanoic acid into pharmaceutical formulations has been explored due to its bioactive properties. For instance, its derivatives have been linked to the development of new antibiotics that exhibit strong activity against Gram-positive bacteria . Furthermore, ongoing research aims to elucidate its potential therapeutic uses in treating metabolic disorders and infections.

Chemical Synthesis

3-Hydroxy-7-methyloctanoic acid serves as a versatile building block in organic synthesis. It can undergo esterification reactions with alcohols to form esters, which are valuable in producing biodiesel and flavoring agents. The compound's ability to participate in various chemical reactions highlights its significance in industrial chemistry.

Bioactive Compound Synthesis

The compound's structure allows it to be used as a precursor for synthesizing other bioactive compounds. Its derivatives have been utilized in creating cyclic lipopeptides and other natural products that exhibit antibiotic properties . This application underscores the importance of 3-hydroxy-7-methyloctanoic acid in drug discovery and development.

Case Study 1: Antimicrobial Activity Against MRSA

A study investigated the efficacy of 3-hydroxy-7-methyloctanoic acid in combination with cyclic peptides against MRSA. The results demonstrated that the combination significantly reduced bacterial viability compared to control groups, indicating its potential as an adjunct therapy in treating resistant infections .

Case Study 2: Enzyme Activation Studies

In another study, researchers examined the activation of acyl-CoA ligases by 3-hydroxy-7-methyloctanoic acid. The findings revealed that this compound could be effectively converted into its CoA thioester form, which is crucial for subsequent metabolic reactions . This research provides insights into its role in fatty acid metabolism and energy homeostasis.

Wirkmechanismus

The mechanism of action of 3-hydroxy-7-methyloctanoic acid involves its incorporation into cyclic lipodepsipeptides like WAP-8294A2. The compound is activated by acyl-CoA ligase (ACL6) to form an acyl-CoA thioester, which is then recognized by the condensation domain of non-ribosomal peptide synthetase (NRPS). This leads to the formation of an amide bond between the fatty acyl-CoA and a peptide, resulting in the biosynthesis of the cyclic lipodepsipeptide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Hydroxyoctanoic Acid

- Structural Difference : Lacks the methyl group at the C7 position.

- Biological Role : Serves as the fatty acyl chain in WAP-8294A1 , a less potent analog of WAP-8294A2 .

- Enzyme Specificity: ACL5 preferentially activates (R)-3-hydroxyoctanoic acid, with a Kₘ value of 12.3 μM, compared to 8.2 μM for (R)-3-hydroxy-7-methyloctanoic acid . ACL6 shows a 3.5-fold higher catalytic efficiency (kₐₜₜ/Kₘ) for (R)-3-hydroxy-7-methyloctanoic acid, highlighting its role in WAP-8294A2 biosynthesis .

5-Hydroxy-7-methyloctanoic Acid

- Structural Difference : Hydroxyl group at C5 instead of C3.

- Biological Role : Found in kahalalide S , a cyclic peptide from marine mollusks. The altered hydroxyl position reduces its compatibility with ACL6, which requires a β-hydroxy group for CoA activation .

3-Hydroxy-9-methyldecanoic Acid

- Structural Difference : Longer carbon chain (C10 vs. C9) with a methyl group at C7.

- Biological Role: A major monomer in methyl-branched polyhydroxyalkanoates (mcl-PHAs) synthesized by Pseudomonas resinovorans from 13-methyltetradecanoic acid .

- Enzyme Compatibility: Requires distinct PHA synthases for polymerization, unlike the ACL-dependent pathways of 3-hydroxy-7-methyloctanoic acid .

Table 1: Comparative Analysis of Key Hydroxy Fatty Acids

Functional Implications of Structural Variations

- Longer chains (e.g., C10 in 3-hydroxy-9-methyldecanoic acid) are incompatible with ACL6’s active-site pocket, restricting their incorporation into lipodepsipeptides .

- Hydroxyl Position :

- β-Hydroxylation (C3) is essential for CoA activation by ACLs, whereas mid-chain hydroxylation (e.g., C5) disrupts this process .

Biologische Aktivität

3-Hydroxy-7-methyloctanoic acid (HMOA) is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of antibiotic biosynthesis and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HMOA, including its enzymatic interactions, potential therapeutic applications, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 174.24 g/mol

- Structure : HMOA features a hydroxyl group and a branched alkyl chain, which contribute to its unique biological properties .

Enzymatic Activity

Research has shown that HMOA is a substrate for acyl-CoA ligases (ACLs), particularly ACL6, which plays a crucial role in the biosynthesis of bioactive compounds. The enzymatic activity of ACL6 towards HMOA was characterized through various assays:

- Catalytic Efficiency : ACL6 demonstrated the highest catalytic efficiency in converting HMOA to its CoA thioester, indicating its significance in metabolic pathways related to antibiotic production .

- Kinetic Parameters : Michaelis-Menten kinetics were applied to determine the affinity of ACL6 for HMOA, yielding Km values that reflect its enzymatic efficiency .

Table 1: Kinetic Parameters of ACL6 for HMOA

| Parameter | Value |

|---|---|

| Km (HMOA) | 0.15 mM |

| Vmax | 2.5 µmol/min |

Antimicrobial Activity

HMOA is integral to the structure of WAP-8294A2, a cyclic lipopeptide with significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of HMOA enhances the efficacy of this compound:

- Efficacy Against MRSA : WAP-8294A2 exhibits an ED50 that is significantly lower than that of vancomycin, highlighting the potential of HMOA-containing compounds in treating resistant bacterial strains .

- Mechanism of Action : The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death .

Study on WAP-8294A2

In a study investigating the biosynthesis of WAP-8294A2, researchers disrupted various ACL genes in Lysobacter enzymogenes OH11. The findings revealed that:

- Disruption of ACL6 led to a marked decrease in WAP-8294A2 production.

- Supplementation with HMOA restored antibiotic production in mutants lacking ACL6 activity .

This emphasizes the critical role of HMOA in the biosynthetic pathway of potent antibiotics.

Antifungal Properties

In addition to its antibacterial activity, HMOA derivatives have been explored for antifungal applications. A study on modified chitosan derivatives demonstrated enhanced antifungal activity against various fungal pathogens when combined with fatty acid derivatives like HMOA .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 3-Hydroxy-7-methyloctanoic acid in synthetic or natural product studies?

- Methodological Answer : Structural elucidation of 3-Hydroxy-7-methyloctanoic acid requires a combination of 1D/2D NMR (COSY, HMBC, ROESY) and high-resolution mass spectrometry (HRESIMS) . For instance, in the study of kahalalide V, the 3-hydroxy-7-methyloctanoic acid moiety was confirmed via α-proton signals (4.1–4.6 ppm in NMR) and carbonyl correlations in HMBC spectra . The molecular formula can be validated using HRESIMS (e.g., quasi-molecular ion peak at m/z 614.3563 for a peptide derivative) .

Q. What are the essential safety protocols for handling 3-Hydroxy-7-methyloctanoic acid in laboratory settings?

- Methodological Answer : While some safety data sheets classify the compound as non-hazardous , conflicting reports indicate potential skin/eye irritation (GHS Category 2A/2B) . Researchers should:

- Use nitrile gloves , lab coats , and eye protection to avoid direct contact .

- Work in a chemical fume hood to minimize inhalation of aerosols .

- Store the compound away from heat, moisture, and incompatible materials (e.g., strong acids/oxidizers) .

Q. How is 3-Hydroxy-7-methyloctanoic acid nomenclature derived, and what are its key structural features?

- Methodological Answer : The IUPAC name reflects the hydroxyl group at position 3, a methyl branch at position 7, and an 8-carbon chain. Key structural identifiers include:

- A β-hydroxy acid configuration (hydroxyl at C3 adjacent to the carboxyl group).

- A branched methyl group at C7, confirmed via NMR signals for methyl (δ ~15–20 ppm) and hydroxyl-bearing carbons (δ ~70 ppm) .

Advanced Research Questions

Q. How can researchers resolve conflicting safety classifications of 3-Hydroxy-7-methyloctanoic acid across datasets?

- Methodological Answer : Apply a weight-of-evidence approach per EU Regulation 1272/2008:

Prioritize official hazard classifications (e.g., European Chemical Agency lists) .

Cross-reference with IUCLID databases and peer-reviewed toxicological studies.

Conduct in vitro assays (e.g., OECD 439 for skin irritation) if data gaps persist .

Q. What role does 3-Hydroxy-7-methyloctanoic acid play in the bioactivity of natural products like kahalalides?

- Methodological Answer : In kahalalide V, the fatty acid moiety contributes to membrane permeability and target binding . To study this:

- Synthesize analogs with modified methyl/hydroxyl groups and compare cytotoxicity (e.g., MTT assays).

- Use molecular dynamics simulations to assess interactions with lipid bilayers .

Q. How can analytical methods be optimized to quantify trace impurities in 3-Hydroxy-7-methyloctanoic acid samples?

- Methodological Answer :

- Employ reverse-phase HPLC with a C18 column and UV detection (210 nm for carboxylate absorption).

- Validate purity using spiking experiments with synthetic standards.

- For chiral purity, use chiral GC-MS or compare NMR shifts with enantiomerically pure references .

Q. What strategies prevent degradation of 3-Hydroxy-7-methyloctanoic acid during long-term storage?

- Methodological Answer : Degradation is minimized by:

- Storing at −20°C under inert gas (argon/nitrogen) to inhibit oxidation.

- Avoiding aqueous solutions (risk of esterification); use anhydrous solvents like dichloromethane .

- Periodic FT-IR analysis to monitor carbonyl integrity (peak at ~1700 cm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported hazards of 3-Hydroxy-7-methyloctanoic acid?

- Case Study : While Larodan AB classifies it as non-hazardous , Aladdin reports skin/eye irritation risks .

- Resolution : Variability may stem from purity differences (e.g., impurities in commercial batches). Researchers should:

Characterize batches via HPLC-MS to identify contaminants.

Conduct patch tests on reconstituted samples to isolate irritation sources .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.